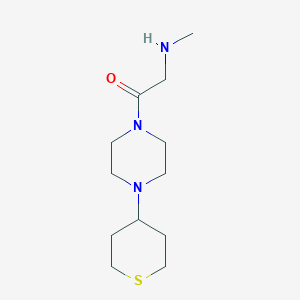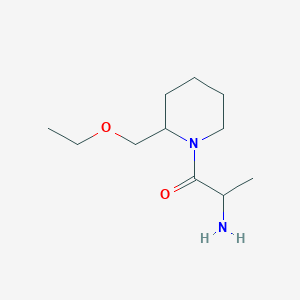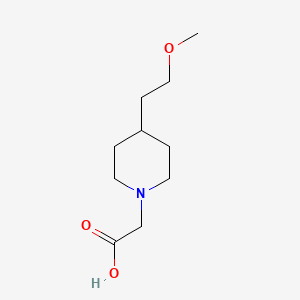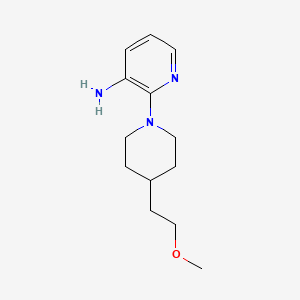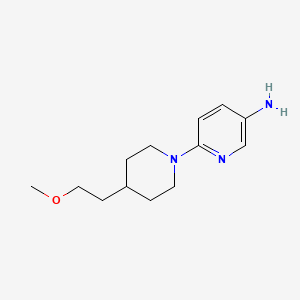![molecular formula C9H16N2O2 B1477080 2-氨基-1-(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)丙انون CAS No. 2097944-55-1](/img/structure/B1477080.png)
2-氨基-1-(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)丙انون
描述
2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, or 2-A-1-THFP, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its biochemical and physiological effects, and its synthesis methods, mechanism of action, and advantages and limitations for lab experiments have been explored.
科学研究应用
芳基亚甲基呋喃酮与 C 和 N 亲核试剂的反应
Kamneva、Anis’kova 和 Egorova(2018 年)的研究探索了 3H-呋喃-2-酮的芳基亚甲基衍生物与各种亲核试剂的反应,从而产生了一系列化合物,包括酰胺、吡咯酮和苯并呋喃等。这展示了该化合物在有机合成中创建多种生物活性分子或中间体的潜力 Kamneva、Anis’kova 和 Egorova,2018。
糖类及相关化合物的热解
Sanders、Goldsmith 和 Seeman(2003 年)讨论了糖类和相关化合物的热解,导致形成呋喃和其他产物,这与烟雾形成的研究以及在环保生物燃料和化学品合成中的潜在应用相关 Sanders、Goldsmith 和 Seeman,2003。
生物活性呋喃取代的核碱基和核苷
Ostrowski(2022 年)回顾了嘌呤和嘧啶核碱基和核苷的药物化学,这些核碱基和核苷被呋喃衍生物取代,突出了它们在抗病毒、抗肿瘤和抗分枝杆菌应用中的重要性。这表明相关呋喃衍生物在药物发现中具有潜在的药物应用 Ostrowski,2022。
食品风味中的支链醛
Smit、Engels 和 Smit(2009 年)回顾了氨基酸中支链醛的形成和降解,这对于食品中的风味至关重要,表明相关化合物在食品科学和技术中的潜在应用 Smit、Engels 和 Smit,2009。
壳聚糖的抗菌潜力
Raafat 和 Sahl(2009 年)调查了壳聚糖,一种具有广泛生物医学应用的氨基多糖,包括作为抗菌剂。这表明像主题化合物这样的氨基官能化化合物在生物聚合物研究和开发中的潜力 Raafat 和 Sahl,2009。
属性
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTOMVRCYDFTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2COCC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




